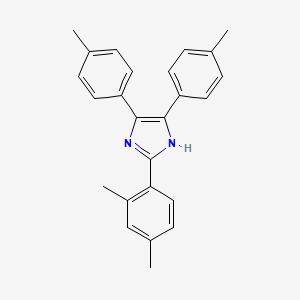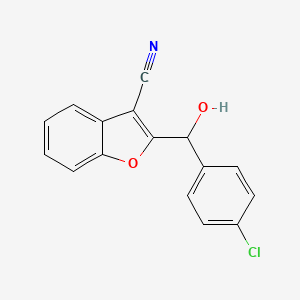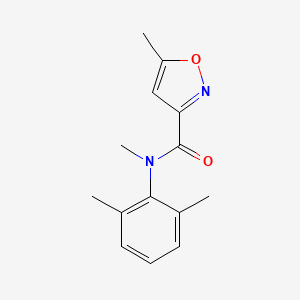![molecular formula C27H33ClN4O4 B12718185 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride CAS No. 72724-83-5](/img/structure/B12718185.png)
1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride is a complex organic compound with a unique structure that includes both pyridyl and azo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride typically involves multiple steps. The process begins with the preparation of the pyridyl and azo intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the azo group into amines, significantly changing the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
科学的研究の応用
1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the production of dyes, pigments, and other materials due to its azo group.
作用機序
The mechanism of action of 1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,3-Dihydro-5-hydroxy-6-methyl-4(H)-pyran-4-one: Shares structural similarities but differs in functional groups and reactivity.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Another compound with a similar core structure but distinct functional groups.
Uniqueness
1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride is unique due to its combination of pyridyl and azo groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
72724-83-5 |
|---|---|
分子式 |
C27H33ClN4O4 |
分子量 |
513.0 g/mol |
IUPAC名 |
nonyl 2-[(2-hydroxy-4-methyl-6-oxo-5-pyridin-1-ium-1-yl-1H-pyridin-3-yl)diazenyl]benzoate;chloride |
InChI |
InChI=1S/C27H32N4O4.ClH/c1-3-4-5-6-7-8-14-19-35-27(34)21-15-10-11-16-22(21)29-30-23-20(2)24(26(33)28-25(23)32)31-17-12-9-13-18-31;/h9-13,15-18H,3-8,14,19H2,1-2H3,(H-,28,29,32,33,34);1H |
InChIキー |
ZXGFIKQYPRHHLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1N=NC2=C(NC(=O)C(=C2C)[N+]3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
